3-chloro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro and methoxy group Additionally, it contains a thiophene and furan moiety, making it a complex and multifunctional molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 3-chloro-4-methoxybenzenesulfonyl chloride with an amine derivative containing the thiophene and furan moieties.
Substitution reactions:
Coupling reactions: The thiophene and furan moieties can be introduced through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and furan moieties can be oxidized to form sulfoxides and furans, respectively.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its sulfonamide group, which is known for its antibacterial and anti-inflammatory properties.
Material Science: The presence of thiophene and furan moieties makes this compound a potential candidate for organic electronic materials, such as organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study the interactions of sulfonamides with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically exert their effects by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition leads to a decrease in folate production, which is essential for bacterial growth and replication. The thiophene and furan moieties may also interact with other molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(phenylmethyl)benzenesulfonamide: Similar structure but lacks the thiophene and furan moieties.
3-chloro-4-methoxybenzenesulfonamide: Similar structure but lacks the thiophene and furan moieties.
N-(thiophen-2-ylmethyl)benzenesulfonamide: Contains the thiophene moiety but lacks the furan and chloro groups.
Uniqueness
3-chloro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is unique due to the combination of its sulfonamide group with the thiophene and furan moieties. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S2/c1-21-14-7-5-12(9-13(14)17)24(19,20)18-10-11-4-6-15(22-11)16-3-2-8-23-16/h2-9,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMTYEAXLNZAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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